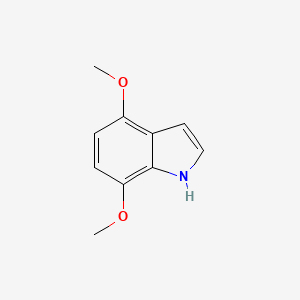

4,7-dimethoxy-1H-indole

説明

Significance of Indole Scaffolds in Medicinal Chemistry and Natural Products

The indole ring system is a recurring motif in a vast array of natural products and synthetic compounds with significant pharmacological activities. bohrium.commdpi.com Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors. bohrium.comeverant.org This has led to the development of numerous indole-based drugs across various therapeutic areas. mdpi.com

Key Therapeutic Areas for Indole-Based Compounds:

Anticancer: Vinca alkaloids, such as vinblastine and vincristine, are potent anticancer agents that disrupt microtubule polymerization, a critical process in cell division. mdpi.com

Anti-inflammatory: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. mdpi.com

Antiviral: Delavirdine is an example of an indole derivative used in the treatment of HIV. bohrium.com

Neurological Disorders: Many drugs targeting serotonin receptors for conditions like migraine (e.g., Sumatriptan) and psychiatric disorders contain the indole scaffold. bohrium.combohrium.com

The indole nucleus is also central to a plethora of natural alkaloids with diverse bioactivities, isolated from plants, fungi, and marine organisms. bohrium.commdpi.combohrium.com These natural compounds often serve as inspiration for the design and synthesis of new drug candidates. rsc.org The inherent biological relevance and synthetic tractability of the indole scaffold ensure its continued prominence in drug discovery and medicinal chemistry research. nih.govijpsr.com

Distinctive Characteristics of Methoxy-Substituted Indoles

The introduction of methoxy (-OCH₃) groups onto the indole ring system significantly alters its chemical and biological properties. chim.it As electron-donating groups, methoxy substituents increase the electron density of the indole nucleus, which can enhance its reactivity in certain chemical transformations and modulate its interaction with biological targets. chim.it

The position of the methoxy group is crucial and dictates its effect on the molecule's function. For instance, studies on indolyl-pyridinyl-propenones, a class of anti-cancer compounds, revealed that shifting a methoxy group from the 5-position to the 6-position on the indole ring switched the primary mechanism of cell death from methuosis to microtubule disruption. nih.govnih.gov This highlights the profound impact of isomeric substitution on biological activity.

Furthermore, methoxy-substituted indoles are common in nature and have been incorporated into synthetic strategies to diversify the regiochemical behavior of the indole core. chim.it The presence of one or more methoxy groups has been linked to a range of pharmacological activities, including:

Anticancer activity chim.itnih.gov

Antitubulin activity chim.it

Antioxidant properties scilit.com

Cholinesterase inhibition scilit.comnih.gov

The enhanced reactivity and specific biological outcomes conferred by methoxy groups make these derivatives a subject of intense research interest for developing new therapeutic agents. sci-hub.sechim.it

Research Trajectory of 4,7-Dimethoxy-1H-Indole and Analogous Dimethoxyindoles

The compound this compound has been a specific focus of synthetic and medicinal chemistry research due to its utility as a precursor for more complex molecules. An early challenge was its large-scale synthesis, with researchers developing improved, operationally simple methods to produce multigram quantities, such as through the reductive cyclization of (E)-1,4-dimethoxy-2-nitro-3-(2-nitroethenyl)benzene using high-pressure hydrogenation. tandfonline.com This accessibility has enabled its use as a key intermediate.

One of the most significant applications of this compound has been in the development of HIV-1 attachment inhibitors. It served as a foundational scaffold in the evolution of potent antiviral agents. acs.org By incorporating this indole moiety into larger molecular structures, researchers developed 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrated antiviral activity in HIV-1-infected subjects. acs.orgnih.gov

Research on analogous dimethoxyindoles has also been fruitful. For example, derivatives of 5,6-dimethoxyindole have been synthesized and investigated, chim.itacs.org and 4,6-dimethoxyindole derivatives have been evaluated as potential antioxidant and anticholinesterase agents. researchgate.net The oxidative demethylation of 4,7-dimethoxyindoles to form 4,7-indoloquinones is another area of study, providing access to model compounds for complex natural products like mitomycin. tandfonline.com The ethylamine derivative, 2-(4,7-dimethoxy-1H-indol-3-yl)ethylamine, has also been studied for its potential antimicrobial and anticancer properties.

Collectively, the research trajectory shows that dimethoxyindoles, and this compound in particular, are versatile platforms for constructing biologically active molecules, leading to the discovery of compounds with significant therapeutic potential.

特性

IUPAC Name |

4,7-dimethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDGAYDZZUTPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333510 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-39-3 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4,7-dimethoxy-1h-indole and Its Derivatives

Classical Indole Synthesis Modifications

Traditional methods for creating the indole core, such as the Fischer, Bischler, and Hemetsberger syntheses, have been modified to accommodate the methoxy-activated benzene ring inherent in 4,7-dimethoxy-1H-indole. chim.it

Modifications of the Fischer Indole Synthesis for this compound

The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of this compound and its derivatives, this method often requires specifically substituted phenylhydrazines which may not be readily available. nih.govluc.edu The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement to form the indole. wikipedia.org

One approach to synthesizing this compound involves the reductive cyclization of (E)-1,4-dimethoxy-2-nitro-β-(2-nitroethenyl)benzene. tandfonline.com However, methods like using iron in acetic acid or transfer hydrogenation for this cyclization have proven difficult to scale up. tandfonline.com A more efficient, large-scale synthesis was developed utilizing high-pressure hydrogenation over Pearlman's catalyst, which cleanly converts the nitrostyrene intermediate to this compound in good yield. tandfonline.com This improved sequence starts with commercially available 2,5-dimethoxybenzaldehyde. tandfonline.com

It's important to note that the Fischer indole synthesis can sometimes lead to abnormal products, especially with methoxy-substituted phenylhydrazones. nih.gov For instance, the synthesis of 7-methoxyindoles can be inefficient due to cyclization occurring on the side of the methoxy group, leading to unexpected products. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| (E)-1,4-dimethoxy-2-nitro-β-(2-nitroethenyl)benzene | High-pressure hydrogenation, Pearlman's catalyst | This compound | 75% | tandfonline.com |

| 2,5-Dimethoxybenzaldehyde | 1. Nitromethane, ammonium acetate, acetic acid; 2. Nitration; 3. High-pressure hydrogenation | This compound | 32% (overall) | tandfonline.com |

Application of Bischler Indole Synthesis for Methoxy-Activated Systems

The Bischler indole synthesis, also known as the Bischler–Mohlau indole synthesis, is another classical method that can be adapted for methoxy-activated systems. nih.govresearchgate.net This synthesis involves the reaction of an α-halo-ketone with an excess of an aniline, in this case, a dimethoxyaniline. nih.gov The reaction is often plagued by a lack of regioselectivity and can produce complex mixtures of products. nih.gov

For methoxy-activated indoles, modifications to the Bischler synthesis have been explored. For example, treating 3,5-dimethoxyaniline with phenacyl bromides under basic conditions has been shown to yield 3-substituted indoles. vulcanchem.com A modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

| Starting Material | Reaction Type | Key Features | Reference |

| 3,5-Dimethoxyaniline and phenacyl bromides | Modified Bischler Synthesis | Base-catalyzed reaction to yield 3-substituted indoles. | vulcanchem.com |

| N-Methylaniline and an α-diazo-β-ketoester | Modified Bischler Synthesis | Rhodium(II) acetate-catalyzed N-H insertion followed by cyclization. | chim.it |

Hemetsberger Indole Synthesis Approaches

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is noted for its typically high yields, though the instability and challenging synthesis of the starting azido-ester can be a drawback. wikipedia.org The reaction is believed to proceed through a nitrene intermediate. wikipedia.org

A specific application involves the Knoevenagel condensation of methyl 2-azidoacetate with an appropriate benzaldehyde, such as 2-methoxybenzaldehyde, to form an azidocinnamate. vulcanchem.com Subsequent thermolysis of this intermediate generates the indole-2-carboxylate. vulcanchem.com This approach has been utilized in the synthesis of various indole derivatives. vulcanchem.comresearchgate.net

Limitations of Traditional Methods for 7-Substituted Indoles

Classical indole synthesis strategies often encounter significant limitations when it comes to preparing 7-substituted indoles. researchgate.net For instance, the Fischer indole synthesis is not always efficient for producing 7-methoxyindole due to the formation of abnormal products. nih.gov Similarly, the Gassman indole synthesis is ineffective for preparing 7-methoxyindole. luc.edu

The Bartoli indole synthesis has emerged as a more effective route for 7-substituted indoles, as traditional methods frequently fail in their preparation. ingentaconnect.com However, even advanced strategies like Heck cyclization can have limitations, particularly with very electron-deficient indoles such as 7-nitroindole, where the final aromatization step may be incomplete. researchgate.net

Advanced and Regioselective Synthetic Routes

To overcome the limitations of classical methods, more advanced and regioselective synthetic strategies have been developed for the synthesis of polysubstituted indoles, including this compound.

Ortho-Quinone Methide Trapping Strategy

A versatile and modern approach for the functionalization of indoles involves the generation and trapping of ortho-quinone methide (o-QM) intermediates. These highly reactive species can be generated under mild thermal conditions from precursors like Mannich bases. nih.gov

This strategy has been demonstrated in the functionalization of the C4 position of indoles. For example, starting with a 5-hydroxyindole derivative, regioselective aminomethylation followed by thermolysis generates an o-QM. This intermediate can then be trapped to introduce substituents at the C4 position. This method provides a powerful tool for creating specifically substituted indoles that may be difficult to access through traditional means.

Reductive Cyclization Approaches

Reductive cyclization represents a significant class of reactions for the synthesis of the indole nucleus, starting from ortho-substituted nitroarenes. These methods typically involve the in-situ reduction of a nitro group to a reactive nitrogen species, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization.

Iron-Mediated Reductive Cyclization of Nitrostyrenes

A highly efficient method for synthesizing indoles involves the reductive cyclization of ortho-nitrostyrenes catalyzed by an earth-abundant iron complex. researchgate.net This approach utilizes a combination of iron(II) acetate (Fe(OAc)₂) and a phenanthroline ligand, specifically 4,7-dimethoxyphenanthroline, with phenylsilane serving as a mild and convenient terminal reductant. researchgate.netnih.gov The reaction is believed to proceed through a nitrosoarene intermediate. researchgate.netnih.gov

The catalytic system, requiring as little as 1 mol % of the iron catalyst and ligand, effectively converts 2-nitrostyrenes into the corresponding indoles. researchgate.netnih.gov Kinetic studies have shown that the reaction is first-order in both the catalyst and the silane, and zero-order with respect to the nitrostyrene substrate. researchgate.net This methodology is noted for its efficiency and its use of an inexpensive and non-toxic iron catalyst. nih.gov

Table 1: Key Components in Iron-Mediated Reductive Cyclization

| Component | Role | Typical Loading |

|---|---|---|

| Fe(OAc)₂ | Catalyst | 1-3 mol % researchgate.netnih.gov |

| 4,7-Dimethoxyphenanthroline | Ligand | 1-3 mol % researchgate.netnih.gov |

| Phenylsilane | Reductant | 3 equivalents researchgate.net |

| o-Nitrostyrene | Substrate | - |

High-Pressure Hydrogenation over Pearlman's Catalyst

Another reductive cyclization strategy is the hydrogenation of a β-nitrostyrene precursor over a platinum-group metal catalyst. For the synthesis of this compound, a logical precursor is 2,5-dimethoxy-β-nitrostyrene. This starting material can be synthesized through the condensation of 2,5-dimethoxybenzaldehyde with nitromethane, often catalyzed by ammonium acetate. ursinus.edu

The subsequent reduction of both the nitro group and the alkene double bond can be achieved using catalytic hydrogenation. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is a powerful catalyst for such transformations, which are typically carried out under elevated hydrogen pressure. iitm.ac.in This method is a staple in synthetic chemistry for the reduction of various functional groups. iitm.ac.in The process converts the nitrostyrene, such as the 2,5-dimethoxy derivative, directly to the corresponding saturated amine, which in this case is the cyclized indole structure.

Cyclization of N-(Trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde Diethyl Acetal

The synthesis of 4,7-dimethoxyindoles can be accomplished through the acid-catalyzed cyclization of an N-(trifluoroacetyl)-α-anilino acetal. luc.edu In a specific application of this method, 4,7-dimethoxyindole was synthesized in a 63% yield from N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal. luc.edu The reaction is typically performed in refluxing xylene with polyphosphoric acid (PPA) as the acid catalyst. luc.edu

This strategy has the advantage of starting from appropriately substituted anilines. luc.edu The trifluoroacetyl group serves a dual purpose: it decreases the basicity of the aniline nitrogen, and the resulting N-(trifluoroacetyl)indole product is stabilized. luc.edu This protecting group can be readily removed in quantitative yield via saponification with potassium hydroxide to furnish the free indole. luc.edu

Construction via Cyclization of Substituted Phenacyl Anilines

The Bischler indole synthesis and its modifications provide a route to indoles through the cyclization of α-arylaminoketones, commonly derived from phenacyl anilines. chim.it This methodology has been applied to the synthesis of various methoxy-substituted indoles. chim.it For example, 3-substituted 4,6-dimethoxyindoles have been prepared starting from the reaction of an appropriately substituted aniline with an α-haloketone to form the phenacyl aniline intermediate. chim.it

The subsequent steps involve the N-protection of the aniline ketone, often with acetic anhydride to form the corresponding amide. chim.it This is followed by an acid-catalyzed cyclization, for which trifluoroacetic acid is effective, to generate the N-acetyl indole. chim.it The final step is the deprotection of the nitrogen, typically accomplished by treatment with methanolic potassium hydroxide, to yield the desired indole product. chim.it

Palladium-Catalyzed Reductive Cyclization of Nitrodienes to Pyrroles

While not a direct synthesis of an indole, a related heterocyclic synthesis employs a palladium catalyst system that is relevant in the context of substituted aromatic compounds. Palladium complexes featuring the 4,7-dimethoxy-1,10-phenanthroline ligand are used to catalyze the reductive cyclization of nitrodienes to form pyrroles. unimi.it This reaction uses carbon monoxide as the reductant, with carbon dioxide being the sole stoichiometric byproduct. unimi.it

The starting nitrodienes can be prepared via a Henry condensation between a nitroalkane and an α,β-unsaturated aldehyde. unimi.it The optimized catalytic system for the cyclization often consists of a palladium source like [Pd(Phen)₂][BF₄]₂ with an excess of the 4,7-dimethoxy-1,10-phenanthroline ligand. unimi.it This method is versatile, tolerating both electron-withdrawing and electron-donating substituents on the substrates, and produces N-unsubstituted pyrroles in moderate to good yields. unimi.it

Table 2: Palladium-Catalyzed Synthesis of Pyrroles from Nitrodienes

| Component | Role | Example Condition |

|---|---|---|

| [Pd(Phen)₂][BF₄]₂ | Catalyst Precursor | 2 mol% unimi.it |

| 4,7-Dimethoxy-1,10-phenanthroline | Ligand | 16 mol% unimi.it |

| Carbon Monoxide (CO) | Reductant | 5 bar unimi.it |

| Acetonitrile | Solvent | - |

Synthesis of this compound-2-Carbaldehyde

The functionalization of the this compound core is a key strategy for creating derivatives. The synthesis of this compound-2-carbaldehyde, an important building block, can be achieved through formylation of the parent indole. ambeed.com A common and effective method for introducing a formyl group at the C2 position of an indole is the Vilsmeier-Haack reaction.

Drawing analogy from the synthesis of the isomeric 4,6-dimethoxyindole-2-carbaldehyde, the Vilsmeier-Haack reaction would be performed on this compound. researchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. The resulting iminium ion intermediate is then hydrolyzed to afford the target aldehyde. This carbaldehyde can then be used in subsequent reactions, such as condensation with various amines to form Schiff bases. researchgate.netajchem-b.com

Development of N-Benzylated Indole-4,7-diones

The synthesis of N-benzylated indole derivatives, including diones, is of significant interest as the introduction of a benzyl group to the indole nitrogen can modulate the molecule's biological properties. nih.gov A common and direct method for the N-benzylation of isatins (1H-indole-2,3-diones) employs a reaction between the isatin substrate and a suitable benzyl halide, such as benzyl chloride or benzyl bromide. mdpi.comsysrevpharm.org This nucleophilic substitution reaction is typically facilitated by a base, like potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com To drive the reaction to completion, the mixture is often stirred at room temperature for an extended duration, for example, 18 hours. mdpi.com The N-benzylated product is then commonly isolated through precipitation in ice-cold water, followed by filtration and drying. mdpi.com

This synthetic protocol has proven effective for a range of substituted isatins, yielding their N-benzylated counterparts. mdpi.com For instance, isatin, 5-bromoisatin, 5-chloroisatin, 5-fluoroisatin, and 5-methoxyisatin have all been successfully N-benzylated using this procedure. mdpi.com Furthermore, the benzyl group itself can bear substituents; reagents like 4-chlorobenzyl chloride and 4-methylbenzyl chloride are used to introduce modified benzyl moieties. mdpi.comsysrevpharm.org

The resulting N-benzylated indole-2,3-diones serve as versatile intermediates for constructing more complex molecular architectures. They can undergo condensation reactions at the C3-carbonyl position with various nucleophiles, such as hydantoin or barbituric acid derivatives. nih.govsigmaaldrich.com These reactions, often catalyzed by a mild acid like glacial acetic acid, can be performed using either conventional heating or microwave irradiation to afford products such as (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones. nih.govsigmaaldrich.com Although direct syntheses of N-benzylated indole-4,7-diones are not as frequently detailed, the fundamental principles governing the N-alkylation of the indole nitrogen are well-established and widely applicable. organic-chemistry.org

Comparative Analysis of Synthetic Pathways

A variety of synthetic routes are available for accessing this compound and its analogs. Each pathway possesses unique strengths and weaknesses, and the optimal choice is dictated by factors such as the desired substitution pattern, the required production scale, and the compatibility with other functional groups present in the molecule.

Yield and Scalability Considerations

One established method, the acid-catalyzed cyclization of N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal using polyphosphoric acid (PPA) in refluxing xylene, has been shown to produce 4,7-dimethoxyindoles with a yield of 63%. luc.edu In comparison, routes involving ortho-Quinone Methide (o-QM) intermediates are noted for requiring fewer steps than classical methods like the Vilsmeier-Haack reaction, affording moderate yields in the range of 32–70%.

Modern synthetic techniques like C-H activation provide excellent regioselectivity but often rely on specialized and costly catalysts. For example, a late-stage methoxylation proceeding through an iridium-catalyzed borylation and subsequent Chan-Evans-Lam coupling furnished the desired 4,7-dimethoxy-2,3-dimethyl-1H-indole in a 45% yield. The Vilsmeier-Haack approach can be effective, with individual steps such as the formylation of methyl 4,6-dimethoxyindole-2-carboxylate and the subsequent hydrolysis and decarboxylation proceeding with yields of 74% and 85%, respectively.

For large-scale synthesis, a two-step protocol starting from accessible nitroarenes has been developed. nih.gov This method, which hinges on a uninsubria.ituninsubria.it-sigmatropic rearrangement, is highly scalable and provides a wide array of polysubstituted indoles with good to excellent yields. nih.gov As an illustration, methyl 5-methyl-1H-indole-3-carboxylate was synthesized with a 77% yield using this approach. nih.gov

The following table summarizes the reported yields for various synthetic methods and key steps involved in the formation of indole derivatives.

| Synthetic Route/Step | Key Reagents | Product Type | Reported Yield (%) | Reference(s) |

| Cyclization of Anilino Acetal | PPA, xylene | 4,7-Dimethoxyindole | 63 | luc.edu |

| o-Quinone Methide (o-QM) Route | - | Substituted Indoles | 32-70 | |

| C-H Activation/Coupling | [Ir(OMe)(cod)]₂, Cu(OAc)₂ | 4,7-Dimethoxy-2,3-dimethylindole | 45 | |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 7-Formyl-4,6-dimethoxyindole | 74 | |

| Ester Hydrolysis/Decarboxylation | HCl | 4,7-Dimethoxy-2,3-dimethylindole | 85 | |

| Sigmatropic Rearrangement | DABCO | Methyl 5-methyl-1H-indole-3-carboxylate | 77 | nih.gov |

| N-Benzylation of Isatin | Benzyl bromide, K₂CO₃ | 1-Benzyl-1H-indole-2,3-dione | 79 | sysrevpharm.org |

Functional Group Tolerance in Different Synthetic Schemes

The ability of a synthetic method to tolerate a wide range of functional groups is a paramount consideration in organic synthesis. It determines the feasible complexity of target molecules and dictates the strategic point at which various functionalities can be introduced.

Traditional indole syntheses often have limitations. The Fischer indole synthesis, for example, is constrained by the need for specific arylhydrazone precursors, which may not be readily available. luc.edu The Gassman synthesis is also known to be unsuitable for preparing certain isomers, such as 5-methoxyindole and 7-methoxyindole. luc.edu

Synthetic strategies that install key functionalities like methoxy groups at an early stage can restrict the scope of subsequent chemical manipulations. For example, within the Vilsmeier-Haack pathway, the early introduction of methoxy groups might be incompatible with reagents used in later steps. In stark contrast, late-stage functionalization strategies, such as those employing C-H activation, provide significantly greater synthetic flexibility. By introducing the methoxy group towards the end of the synthesis, a broader array of functional groups can be carried through the reaction sequence without protection or interference.

Contemporary synthetic methods, including many cross-coupling and organocatalytic reactions, are often designed to have broad functional group tolerance. For instance, a protocol for the N-alkylation of indoles that uses quaternary ammonium salts is noted for its high functional group compatibility. organic-chemistry.org Likewise, a chemoselective N-acylation method that employs thioesters as a stable acyl source is reported to be mild, efficient, and tolerant of diverse functional groups such as methoxy, fluoro, and iodo substituents. beilstein-journals.org A DABCO-catalyzed annulation for preparing indoles with electron-withdrawing groups at the C-3 position from nitroarenes also accommodates a wide variety of substitution patterns and molecular topologies. nih.gov This versatility is essential for the efficient generation of diverse indole libraries for chemical and biological screening.

Chemical Reactivity and Functionalization of 4,7-dimethoxy-1h-indole Core

Traditional Reaction Profiles

The reactivity of the 4,7-dimethoxy-1H-indole core is characterized by its susceptibility to oxidation, reduction, and electrophilic substitution reactions. The electron-rich nature of the ring system, augmented by the two methoxy groups, dictates the course of these transformations.

Oxidation Reactions to Quinone Derivatives

The oxidation of substituted indoles, particularly those bearing hydroxyl or methoxy groups on the benzene ring, is a well-established method for the synthesis of indole-4,7-diones, also known as quinone derivatives. thieme-connect.de These compounds are of significant interest due to their presence in various biologically active natural products and their potential as intermediates in organic synthesis. thieme-connect.de

The oxidation of this compound derivatives can be achieved using various oxidizing agents. For instance, treatment of 4,6,7-trimethoxy-1-tosyl-1H-indole with ammonium cerium(IV) nitrate results in the formation of the corresponding indole-4,7-dione in good yield. thieme-connect.de Subsequent hydrolysis can then remove the tosyl protecting group to afford the free indole-4,7-dione. thieme-connect.de Similarly, other oxidizing agents like potassium permanganate or chromium trioxide can be employed to convert 4,7-dimethoxyindole derivatives into their corresponding quinones. The resulting quinones are characterized by their vibrant colors, typically ranging from yellow to red, and their cross-conjugated system of two α,β-unsaturated carbonyl groups within the cyclohexane ring. sci-hub.se

| Reactant | Oxidizing Agent | Product | Yield |

| 4,6,7-Trimethoxy-1-tosyl-1H-indole | Ammonium cerium(IV) nitrate | 6-Methoxy-1-tosyl-1H-indole-4,7-dione | 75% thieme-connect.de |

| 6-Methoxy-1-tosyl-1H-indole-4,7-dione | Hydrolysis | 6-Methoxy-1H-indole-4,7-dione | 65% thieme-connect.de |

Reduction Reactions to Dihydroindole Derivatives

The reduction of the indole nucleus can lead to the formation of dihydroindole (indoline) derivatives. This transformation can be accomplished using various reducing agents. For example, lithium aluminum hydride is a powerful reducing agent capable of reducing the lactam functionality in oxindoles to a methylene group, yielding dihydroindoles. cdnsciencepub.com While specific examples for the direct reduction of this compound are not detailed in the provided context, the general principle of indole reduction suggests that reagents like lithium aluminum hydride or sodium borohydride could be used to form the corresponding 4,7-dimethoxy-2,3-dihydro-1H-indole. The partial saturation of the five-membered ring in dihydroindoles alters the electronic properties and conformational flexibility compared to the fully aromatic indole core. vulcanchem.com

| Starting Material | Reducing Agent | Product |

| 3-Monosubstituted Oxindoles | Lithium Aluminum Hydride | 3-Substituted Indoles cdnsciencepub.com |

| Gelsemine (contains a 3,3-disubstituted oxindole) | Lithium Aluminum Hydride | Dihydroindole derivative cdnsciencepub.com |

Electrophilic Substitution Reactions on the Electron-Rich Indole Ring

The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution reactions. The presence of two electron-donating methoxy groups at the C4 and C7 positions further activates the ring system towards electrophiles. Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position of the pyrrole ring due to its higher electron density. However, the substitution pattern can be influenced by the nature of the electrophile, the reaction conditions, and the presence of directing groups on the indole nucleus.

For 5,7-dimethoxyindoles, which share electronic similarities with the 4,7-dimethoxy isomer, electrophilic substitution reactions such as formylation, acylation, bromination, and nitration have been reported to occur at either the C3 or C4 positions depending on the specific structure of the starting indole. arkat-usa.org The electron-donating methoxy groups direct incoming electrophiles, and reactions can be tailored to achieve regioselectivity. For instance, under Vilsmeier reaction conditions, a diindolylmethane derived from a 5,7-dimethoxyindole was converted to the 4,4'-dicarbaldehyde. arkat-usa.org Similarly, 5,7-dimethoxyindoles react readily with aryl aldehydes under acidic conditions to form diindolylmethanes, with the substitution occurring at the C3 position. arkat-usa.org

| Indole Derivative | Electrophile/Reaction Condition | Position of Substitution |

| 5,7-Dimethoxyindoles | Various (formylation, acylation, bromination, nitration) | C3 or C4 arkat-usa.org |

| 5,7-Dimethoxyindole | Aryl aldehydes in glacial acetic acid | C3 arkat-usa.org |

| 5,7-Dimethoxyindole-2-carboxylate | p-Chloro- and p-methoxy-benzaldehydes in methanolic HCl | C4 arkat-usa.org |

Transition Metal-Catalyzed C-H Functionalization

In recent decades, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of organic molecules, including indoles. rsc.orgsioc-journal.cn These methods offer a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized substrates. springerprofessional.de For the indole core, significant progress has been made in the functionalization of the C2 and C3 positions. However, achieving site-selective functionalization of the C-H bonds on the benzene moiety (C4, C5, C6, and C7) presents a greater challenge due to their similar reactivity. rsc.orgnih.gov

Site-Selective C-H Activation at Benzene Moiety (C4, C5, C6, C7)

Methodologies enabling the selective functionalization of the benzenoid ring of indoles are of great interest for accessing novel molecular scaffolds. rsc.org Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze a range of C-H functionalization reactions such as arylation, alkenylation, and borylation at the C4–C7 positions. rsc.orgnih.govnih.gov The regioselectivity of these reactions is often controlled by the use of directing groups or by the inherent electronic and steric properties of the indole substrate. nih.govnih.gov

Iridium-Catalyzed Borylation for Methoxy Group Installation

Iridium-catalyzed C-H borylation has become a particularly valuable method for the regioselective introduction of a boryl group, which can then be further transformed into a variety of functional groups. nih.govrsc.org This strategy has been successfully applied to the functionalization of the indole nucleus.

Specifically, recent advances have demonstrated the use of iridium catalysis for the installation of a methoxy group at the C7 position of an indole core. Starting with a 5-methoxy-2,3-dimethylindole, an iridium-catalyzed borylation using [Ir(OMe)(cod)]₂ and 3,4,7,8-tetramethylphenanthroline (Me₄Phen) as a ligand selectively occurs at the C7 position. The resulting boronate ester can then undergo a Chan-Evans-Lam coupling with methanol in the presence of a copper catalyst to install the C7 methoxy group, yielding the 5,7-dimethoxy-2,4-dimethylindole. While this example does not start with this compound, it showcases the potential of iridium-catalyzed C-H borylation as a strategic approach to introduce substituents onto the benzene ring of the indole scaffold.

| Starting Material | Catalyst/Ligand | Product of Borylation | Subsequent Reaction | Final Product |

| 5-Methoxy-2,3-dimethylindole | [Ir(OMe)(cod)]₂ / Me₄Phen | C7-boronate ester | Chan-Evans-Lam coupling with methanol | 5,7-Dimethoxy-2,4-dimethylindole |

This methodology highlights the power of modern catalytic methods to achieve functionalizations that are often challenging using traditional synthetic approaches. The ability to selectively activate and functionalize specific C-H bonds on the indole core opens up new avenues for the synthesis of complex and diverse indole derivatives.

Chan-Evans-Lam Coupling for C7 Methoxy Group Introduction

The Chan-Evans-Lam coupling is a copper-catalyzed cross-coupling reaction that forms aryl ethers from aryl boronic acids and alcohols. This methodology has been instrumental in the synthesis of dimethoxyindoles, particularly for introducing a methoxy group at the C7 position.

In a notable application, the synthesis of 5,7-dimethoxy-2,4-dimethylindole was achieved through a sequence involving an initial iridium-catalyzed C-H borylation at the C7 position of 5-methoxy-2,4-dimethylindole. The resulting 7-borylindole intermediate then undergoes a Chan-Evans-Lam coupling with methanol, facilitated by copper(II) acetate (Cu(OAc)₂) and 4-dimethylaminopyridine (DMAP), to furnish the desired product. This late-stage functionalization strategy highlights the utility of the Chan-Evans-Lam coupling in accessing specific substitution patterns on the indole core that might be challenging to achieve through classical methods.

Key Features of Chan-Evans-Lam Coupling in Methoxyindole Synthesis:

| Feature | Description |

| Reaction Type | Copper-catalyzed cross-coupling |

| Reactants | Aryl boronic acid (or ester) and an alcohol (methanol) |

| Catalyst System | Typically Cu(OAc)₂ with a ligand/base like DMAP or pyridine |

| Key Application | Late-stage introduction of methoxy groups, particularly at C7 |

| Advantage | Can be performed under mild conditions, often open to air at room temperature |

Palladium-Catalyzed C4-Arylation

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of the indole nucleus, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The regioselective arylation at the C4 position of the indole core is of particular interest for the synthesis of biologically active molecules.

Achieving regioselectivity for the less reactive C4 position often necessitates the use of a directing group. For instance, a formyl group at the C3 position can direct palladium catalysts to the C4 position. The use of a transient directing group, such as glycine, in conjunction with a palladium(II) catalyst, has been shown to effectively promote C4-arylation of indole-3-carbaldehydes with high regioselectivity. This strategy relies on the in-situ formation of a palladacycle intermediate.

Furthermore, domino reactions involving C4-arylation followed by a subsequent transformation, such as a 3,2-carbonyl migration, have been developed. These processes can be tuned by adjusting the palladium catalytic mode, offering access to C2/C4 disubstituted indoles from readily available starting materials.

Table of Palladium-Catalyzed C4-Arylation Strategies:

| Strategy | Directing Group | Catalyst System | Key Feature |

| Transient Directing Group | Glycine (with C3-formyl) | Pd(OAc)₂, AgTFA | High regioselectivity for C4 |

| Domino Reaction | C3-acetyl | Pd(II) catalyst | C4-arylation followed by 3,2-carbonyl migration |

| Directing Group Strategy | C3-pivaloyl | Pd(PPh₃)₂Cl₂, Ag₂O, DBU | Regioselective C4-arylation |

Alkylation, Alkenylation, Acylation, Amidation, Halogenation, and Cyclization Strategies

The this compound scaffold can undergo a variety of functionalization reactions to introduce diverse substituents.

Alkylation and Alkenylation: The indole nitrogen can be readily alkylated. For example, the benzylation of this compound has been reported as a key step in the synthesis of 1-benzyl-1H-indole-4,7-dione. Palladium-catalyzed alkenylation reactions, often directed by a group on the indole nitrogen or at the C3 position, can introduce vinyl groups at various positions of the indole core. The regioselectivity of these reactions is highly dependent on the directing group and the catalytic system employed.

Acylation and Amidation: Acylation can occur at the nitrogen or at carbon positions of the indole ring. N-acylation is a common strategy for introducing carbonyl functionalities. Amidation can be achieved through coupling reactions of indole carboxylic acids or through multi-step sequences involving acylation followed by reaction with an amine.

Halogenation: Halogenation of the indole core provides valuable intermediates for further cross-coupling reactions. For instance, bromination of methoxy-activated indoles can be achieved using N-bromosuccinimide (NBS). The regioselectivity of halogenation is influenced by the position of the existing methoxy groups.

Cyclization: Intramolecular cyclization reactions of appropriately substituted indole derivatives are a powerful strategy for constructing fused heterocyclic systems. Palladium-catalyzed intramolecular alkenylation can lead to the formation of five, six, or seven-membered rings fused to the indole core. For example, the cyclization of N-alkenyl-3(1H)-indoleacetic amides can provide azepinoindole derivatives.

Directed C-H Functionalization Strategies with Directing Groups

Directed C-H functionalization has become a cornerstone of modern synthetic chemistry, enabling the selective activation of specific C-H bonds that would otherwise be unreactive. In the context of the this compound core, directing groups are crucial for overcoming the inherent reactivity patterns of the indole nucleus and achieving functionalization at less accessible positions like C4, C5, C6, and C7.

A variety of directing groups, typically containing nitrogen or oxygen atoms, can be installed on the indole nitrogen or at other positions to steer a transition metal catalyst to a specific C-H bond. For example, a pivaloyl group at the C3 position has been used to direct the C4-arylation of indoles. Similarly, a formyl group at C3 can direct C4-arylation. The choice of directing group and catalyst system is critical for controlling the regioselectivity of the functionalization.

Examples of Directing Groups in Indole Functionalization:

| Directing Group Position | Directing Group | Target Position | Metal Catalyst |

| N1 | Di-tert-butyl(1H-indol-1-yl)phosphine oxide | C7 | Palladium |

| C3 | Formyl | C4 | Palladium |

| C3 | Pivaloyl | C4 | Palladium |

| C3 | Ketone (e.g., trifluoromethyl ketone) | C4 | Rhodium |

| N1 | Pyridyl | C2 | Palladium |

Decarboxylative C2-Arylation

Decarboxylative cross-coupling reactions offer a valuable alternative to traditional methods for forming carbon-carbon bonds, using readily available carboxylic acids as starting materials. In the realm of indole chemistry, decarboxylative C2-arylation provides a direct route to 2-arylindoles from indole-2-carboxylic acids.

This transformation typically involves a palladium catalyst and an aryl halide or a diaryliodonium salt as the aryl source. The reaction proceeds through the initial formation of a palladium-indole complex, followed by decarboxylation and subsequent reductive elimination to yield the 2-arylated indole. This method avoids the need for pre-functionalized indoles at the C2 position, such as 2-haloindoles or 2-borylindoles, thus offering a more streamlined synthetic approach.

Regioselective Functionalization at Pyrrole Ring (C2, C3)

The pyrrole ring of the indole nucleus is electron-rich and thus susceptible to electrophilic substitution, primarily at the C3 position. However, functionalization at the C2 position can also be achieved under specific conditions or with the use of directing groups.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C3 position of indoles. The electron-donating methoxy groups in this compound further activate the ring towards this transformation.

Mannich Reaction: The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group at the C3 position of indoles.

C2-Functionalization: While C3 is the kinetically favored position for electrophilic attack, C2-functionalization can be achieved through various strategies. One common approach is the lithiation of N-protected indoles at the C2 position, followed by quenching with an electrophile. Directing groups on the indole nitrogen, such as a pyridyl group, can also direct metal catalysts to the C2 position for C-H activation and subsequent functionalization. Rhodium(III)-catalyzed C-H alkylation of indoles with maleimides, directed by a 1,3,5-triazine group on the nitrogen, has been shown to be highly selective for the C2 position.

Derivatization and Structural Modification

Derivatization, or the chemical modification of a compound, is a key strategy for exploring structure-activity relationships and optimizing the properties of a lead molecule. The this compound scaffold serves as a versatile template for the synthesis of a wide range of derivatives with potential biological applications.

Structural modifications can be made at various positions of the indole core. The nitrogen atom can be alkylated or acylated to introduce different substituents. The benzene ring can be further functionalized through electrophilic substitution or transition metal-catalyzed cross-coupling reactions, taking advantage of the activating effect of the methoxy groups. The pyrrole ring can be modified at the C2 and C3 positions, as discussed previously.

The synthesis of libraries of indole derivatives allows for the systematic evaluation of how different substituents and substitution patterns influence biological activity. For example, the introduction of basic amino groups has been explored to modulate pharmacokinetic properties. The creation of bis-indole structures and macrocyclic systems based on the indole core represents another avenue for generating structural diversity.

Functionalization with Alkynyl Substituents via Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net It offers a direct pathway to introduce alkynyl substituents onto aromatic cores, proceeding under relatively mild conditions which allows for its application in the synthesis of complex molecules. researchgate.netacs.org

The functionalization of the this compound nucleus via this method relies on the preparation of a suitable halo-substituted precursor. Research on related methoxy-activated indoles suggests that bromo-substituted derivatives are effective substrates for Sonogashira coupling, allowing for further elaboration of the indole core. beilstein-journals.org The availability of precursors such as 5-Bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde makes this approach synthetically accessible. semanticscholar.org

In a typical Sonogashira coupling, the halo-substituted this compound would be reacted with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI. The reaction is run in a suitable solvent with an amine base (e.g., triethylamine or diisopropylamine) to yield the corresponding alkynyl-substituted this compound. The reactivity of the halide is a key factor, with iodides being more reactive than bromides. researchgate.net

Table 1: Representative Sonogashira Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

This strategy provides a robust route to conjugated arylalkynes and enynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. researchgate.netacs.org

Schiff-Base Reactions for Novel Heterocyclic Compounds

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond (azomethine group). ajchem-b.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ajchem-b.comchemistry-chemists.com This reaction is fundamental in organic synthesis for creating C=N bonds and serves as a gateway to producing various heterocyclic compounds. ajchem-b.com

The this compound core can be readily functionalized to participate in Schiff-base formation. The key precursor for this transformation is an aldehyde-substituted indole, such as this compound-3-carbaldehyde, which is a known compound. nih.govscholaris.ca The reaction involves treating the indole carbaldehyde with a primary amine, often in a solvent like ethanol and sometimes with a catalytic amount of acid, to drive the condensation. scholaris.ca

Studies on the closely related 4,6-dimethoxy-2,3-diphenyl-(1H)-indole-7-carbaldehyde have demonstrated that it readily undergoes condensation with various anilines upon refluxing in dry ethanol to afford the corresponding indole imines in high yields. This reactivity is directly analogous to what would be expected for this compound-3-carbaldehyde. The resulting Schiff bases are versatile intermediates themselves and can be used to synthesize more complex heterocyclic systems. ajchem-b.com

Table 2: Synthesis of Indole Schiff Bases

| Indole Aldehyde | Primary Amine | Conditions | Product (Schiff Base) |

|---|---|---|---|

| This compound-3-carbaldehyde | Aryl Amine (e.g., Aniline) | Ethanol, Reflux | (E)-N-((4,7-dimethoxy-1H-indol-3-yl)methylene)aniline |

Hydroacylation for Polycyclic Nitrogen Heterocycles Synthesis

Transition-metal-catalyzed hydroacylation, the addition of an aldehyde's C-H bond across an unsaturated C-C bond, has emerged as a powerful, atom-economical method for synthesizing ketones and, particularly, for constructing carbocyclic and heterocyclic rings. Rhodium-catalyzed intramolecular hydroacylation is a well-established strategy for creating five- and six-membered rings. beilstein-journals.org

This methodology has been successfully applied to the this compound system for the enantioselective synthesis of polycyclic nitrogen heterocycles. The key substrate for this transformation is an N-alkenyl indole-2-carboxaldehyde. Specifically, 4,7-Dimethoxy-1-(2-methylallyl)-1H-indole-2-carboxaldehyde has been synthesized in high yield (95%) from 4,7-dimethoxyindole-2-carboxaldehyde and 3-bromo-2-methylprop-1-ene. nih.gov

This precursor undergoes a rhodium-catalyzed intramolecular hydroacylation to generate a six-membered polycyclic ketone. beilstein-journals.org The reaction proceeds with excellent enantioselectivity, affording 7,8-dihydropyrido[1,2-a]indol-9(6H)ones. beilstein-journals.org This annulative process is notable as it occurs efficiently without the need for an ancillary chelating group to stabilize the acylrhodium(III) hydride intermediate, which is often required for the formation of six-membered rings via hydroacylation. beilstein-journals.org

Table 3: Rh-Catalyzed Intramolecular Hydroacylation

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|

This strategy showcases the utility of the this compound core in building complex, chiral, polycyclic frameworks that are of significant interest in medicinal chemistry and materials science.

Biological Activities and Pharmacological Potential of 4,7-dimethoxy-1h-indole Derivatives

Anticancer Research

Derivatives of 4,7-dimethoxy-1H-indole have been the focus of numerous studies for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines and are being investigated as lead compounds for the development of new cancer therapies. researchgate.net

Inhibition of Tumor Cell Growth and Induction of Apoptosis

Research has shown that derivatives of this compound can effectively inhibit the proliferation of tumor cells and induce apoptosis, or programmed cell death. For instance, certain novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole have demonstrated strong activity against MCF-7 breast cancer cells. researchgate.netresearchgate.net The mechanism of action often involves the modulation of signaling pathways that are critical for cell survival and proliferation. One study highlighted a 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide derivative, known as IHZ-1, which was found to inhibit tumor growth and induce apoptosis in hepatocellular carcinoma cells. frontiersin.org This induction of apoptosis is a key strategy in cancer therapy, and the ability of these indole derivatives to trigger this process makes them promising candidates for further investigation. frontiersin.org

Modulation of Cell Survival and Proliferation Signaling Pathways

The anticancer effects of this compound derivatives are often linked to their ability to modulate critical cell signaling pathways. These pathways, when dysregulated, can lead to uncontrolled cell growth and the survival of cancer cells. mdpi.com Research suggests that indole compounds can inhibit tumor growth by interfering with these signaling cascades. For example, the compound IHZ-1 was shown to inhibit the kinase activity of mTORC1, a key regulator of cell growth and proliferation, without activating AKT, a protein that promotes cell survival. frontiersin.org This targeted modulation of signaling pathways highlights the potential of these derivatives as specific and effective anticancer agents.

Targeting Specific Cancer Cell Lines and Pathways (e.g., ERK, PI3K/AKT/mTOR)

The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are crucial for cell growth and survival, and their dysregulation is a common feature in many cancers. doi.orgmedchemexpress.comnih.gov Consequently, they are significant targets for the development of anticancer therapies. mdpi.comunipi.it Indole derivatives have shown promise in targeting these specific pathways. For example, some indole-based compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently activated in glioblastoma, a type of brain tumor. unipi.it Furthermore, a novel indole hydrazide derivative, IHZ-1, has been shown to induce apoptosis and autophagy in hepatocellular carcinoma by activating the ROS/JNK pathway, which is a part of the broader MAPK signaling network. frontiersin.org The ability of these compounds to target specific and critical cancer-related pathways underscores their potential as targeted therapeutic agents.

The table below summarizes the activity of selected indole derivatives on specific cancer cell lines and signaling pathways.

| Compound/Derivative | Cancer Cell Line(s) | Targeted Pathway(s) | Observed Effect(s) |

| Derivatives of 4,6-dimethoxy-1H-indole | MCF-7 (Breast) | Not specified | Strong anticancer activity |

| IHZ-1 (5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide) | Hepatocellular Carcinoma | mTORC1, ROS/JNK | Inhibition of tumor growth, induction of apoptosis and autophagy |

| Indole-based PI3K/AKT/mTOR inhibitors | Glioblastoma (e.g., U87MG, U118MG) | PI3K/AKT/mTOR | Inhibition of cell proliferation |

Investigation as Lead Compounds for Drug Development

The promising biological activities of this compound derivatives have positioned them as attractive lead compounds for the development of new drugs. researchgate.net Their ability to be chemically modified allows for the synthesis of a diverse range of derivatives with potentially enhanced potency and selectivity. researchgate.netresearchgate.net The indole scaffold itself is a well-established pharmacophore in drug discovery, known for its presence in numerous approved drugs. nih.gov The investigation into these compounds is ongoing, with a focus on optimizing their anticancer properties and understanding their mechanisms of action to design more effective and targeted cancer therapies. researchgate.net

Antimicrobial and Antifungal Investigations

In addition to their anticancer potential, derivatives of this compound have also been explored for their antimicrobial and antifungal properties. researchgate.net The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents, and indole derivatives represent a promising area of research. mdpi.comnih.gov

Efficacy against Gram-Positive and Gram-Negative Bacteria

Studies have shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, newly synthesized heterocyclic compounds derived from 4,6-dimethoxy-1H-indole were investigated for their antibacterial activity and showed good results. researchgate.netresearchgate.net The broad spectrum of activity is a desirable characteristic for new antimicrobial agents. The specific mechanisms by which these compounds exert their antibacterial effects are still under investigation but likely involve interactions with essential bacterial enzymes or cellular processes. Further research in this area could lead to the development of novel antibiotics to combat bacterial infections. nih.gov

The table below provides a summary of the antimicrobial activity of selected 4,6-dimethoxy-1H-indole derivatives.

| Derivative | Bacterial Strains | Activity |

| Pyrazoline derivative (R6) | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Good |

| Pyrazoline derivative (R6) | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Good |

| Diazetidine-2-thione (R3) | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Moderate |

| Diazetidine-2-thione (R3) | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Moderate |

| Triazolidine derivative (R9) | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Good |

| Triazolidine derivative (R9) | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Good |

| Triazolidine derivative (R11) | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Good |

| Triazolidine derivative (R11) | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Good |

Antifungal Activity of 1H-Indole-4,7-diones

A series of 1H-indole-4,7-diones, synthesized by modifying the indole nitrogen atom with a methyl group or substituted phenyl groups, have demonstrated notable antifungal properties. researchgate.net These compounds have been tested in vitro against various fungal strains and have shown good activity, particularly against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov The research suggests that 1H-indole-4,7-diones could be potent antifungal agents. nih.gov

Among the synthesized derivatives, those with a substituted phenyl ring were found to be active against C. krusei, C. neoformans, and A. niger. researchgate.net The compound with a chloro-substituted phenyl ring was identified as the most active, exhibiting a minimum inhibitory concentration (MIC) of 0.8 μg/mL against Candida krusei. researchgate.net

Table 1: Antifungal Activity of 1H-Indole-4,7-dione Derivatives

| Fungal Strain | Activity Level | Most Active Compound Substitution | MIC (μg/mL) |

|---|---|---|---|

| Candida krusei | Good researchgate.netnih.gov | R₂=Cl researchgate.net | 0.8 researchgate.net |

| Cryptococcus neoformans | Good researchgate.netnih.gov | Substituted phenyl ring researchgate.net | Not Specified |

| Aspergillus niger | Good researchgate.netnih.gov | Substituted phenyl ring researchgate.net | Not Specified |

Neuroprotective Applications

Recent studies have highlighted the potential of indole derivatives, including those related to this compound, in the context of neuroprotection. These compounds are being investigated for their ability to modulate neurotransmitter levels, protect against oxidative stress, and their potential in treating neurodegenerative diseases.

Indole derivatives are recognized for their structural similarity to essential biomolecules like serotonin, a key neurotransmitter involved in regulating mood, appetite, and sleep. nih.gov This structural resemblance allows some indole compounds to interact with serotonin receptors, thereby influencing neurotransmission. For instance, 2-(4,7-Dimethoxy-1H-indol-3-yl)-ethylamine is hypothesized to bind to serotonin receptors, which could potentially modulate neurotransmitter levels.

Oxidative stress is a significant factor in various neuronal pathologies. nih.gov Indole derivatives have shown promise in protecting neuronal cells from this damage. The neuroprotective effects of certain indole-based compounds have been linked to their antioxidant properties, which can reduce the production of reactive oxygen species (ROS) and protect against oxidative damage. nih.govnih.gov Studies on diosgenin-indole derivatives have demonstrated neuroprotective activity against oxidative stress induced by H₂O₂. nih.gov Specifically, one compound showed a 52.9% protective effect against H₂O₂-induced neurotoxicity. nih.gov

The neuroprotective properties of indole derivatives make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Their ability to combat oxidative stress and neuroinflammation, both of which are implicated in the pathogenesis of these diseases, is a key area of research. mdpi.com

In the context of Alzheimer's disease, diosgenin-indole hybrids have shown neuroprotective effects against neurotoxicity induced by beta-amyloid (Aβ1-42), with one derivative demonstrating a 54.4% protective effect. nih.gov Molecular docking studies have also confirmed a strong binding affinity of this compound to Aβ1-42. nih.gov Furthermore, some 4,6-dimethoxyindole derivatives have been investigated for their ability to inhibit cholinesterase enzymes, a therapeutic target in Alzheimer's disease. researchgate.net

For Parkinson's disease, an indole derivative, NC009-1, has been shown to alleviate motor deficits and reduce oxidative stress in a mouse model of the disease. mdpi.com This compound also protected against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, with a 38.4% protective effect observed. nih.gov

Table 2: Neuroprotective Activity of Indole Derivatives

| Neuroprotective Application | Model/Target | Compound Type | Observed Effect |

|---|---|---|---|

| Modulation of Neurotransmitter Levels | Serotonin Receptors | 2-(4,7-Dimethoxy-1H-indol-3-yl)-ethylamine | Potential interaction and modulation |

| Protection from Oxidative Stress | H₂O₂-induced neurotoxicity | Diosgenin-indole derivative | 52.9% protection nih.gov |

| Alzheimer's Disease | Beta-amyloid (Aβ1-42) induced neurotoxicity | Diosgenin-indole derivative | 54.4% protection nih.gov |

| Parkinson's Disease | 6-OHDA-induced neurotoxicity | Diosgenin-indole derivative | 38.4% protection nih.gov |

| Parkinson's Disease | MPTP mouse model | NC009-1 (indole derivative) | Ameliorated motor deficits, increased dopamine levels, reduced oxidative stress mdpi.com |

Protection of Neuronal Cells from Oxidative Stress

Antiviral and Immunomodulatory Studies

Derivatives of this compound have been identified as potent inhibitors of HIV-1 attachment, a critical early step in the viral life cycle. nih.govacs.org Azaindole derivatives, developed from an initial indole-based screening lead, have shown significant antiviral activity. nih.govacs.org

Through systematic structural modifications, a compound named BMS-488043, which is a 4,7-dimethoxy-azaindole derivative, was discovered. mdpi.com This compound exhibited improved antiviral potency and a better pharmaceutical profile, including enhanced metabolic stability. mdpi.com In a preliminary clinical study, BMS-488043, administered as a monotherapy, demonstrated the ability to reduce viremia in individuals with HIV-1, providing proof of concept for this class of inhibitors. acs.org

Table 3: Antiviral Activity of this compound Derivatives against HIV-1

| Compound | Type | Mechanism of Action | Key Finding |

|---|---|---|---|

| BMS-488043 | 4,7-dimethoxy-azaindole derivative mdpi.com | HIV-1 Attachment Inhibitor nih.govacs.org | Reduced viremia in a preliminary clinical study acs.org |

Effects on Cellular Pathways Involving Tryptophan Metabolism

Tryptophan, an essential amino acid, is a crucial precursor for the biosynthesis of various bioactive compounds, including neurotransmitters and indole derivatives. wikipedia.org The metabolism of tryptophan occurs via several pathways, with the gut microbiota playing a significant role in the direct conversion of tryptophan into indole and its derivatives. mdpi.com This process is initiated by the enzyme tryptophanase, which is expressed by a variety of gut bacteria and catalyzes the formation of indole from tryptophan. wikipedia.orgfrontiersin.orgresearchgate.net

Once formed, indole can be further metabolized by bacteria into other important molecules. For instance, Clostridium sporogenes can convert indole into 3-indolepropionic acid (IPA), a potent antioxidant with neuroprotective properties. wikipedia.org Other gut bacteria, such as those from the Lactobacillaceae family, metabolize tryptophan into indole-3-aldehyde (I3A). wikipedia.org These indole derivatives, including indole acetic acid (IAA), are known to influence metabolic processes within the central nervous system. frontiersin.org The biosynthesis of indole alkaloids, a large class of pharmacologically active compounds, also originates from tryptophan. researchgate.net

While indole and its derivatives are established byproducts of tryptophan metabolism with significant biological roles, wikipedia.orgmdpi.comfrontiersin.orgresearchgate.netmetabolon.com specific studies detailing the direct effects of this compound derivatives on these metabolic pathways are not extensively documented in current literature. The general involvement of the indole core in these pathways suggests that derivatives with the 4,7-dimethoxy substitution pattern could potentially modulate these processes, although further research is required to elucidate their specific activities.

Immune Modulation Potential

The broad immunomodulatory potential of the indole scaffold is highlighted by the existence of drugs like oglufanide, an indole-containing compound recognized for its immunomodulatory properties. mdpi.com While the general class of indole derivatives demonstrates a clear capacity to modulate the immune system, specific research focusing on the immunomodulatory potential of this compound derivatives is limited. The influence of the 4,7-dimethoxy substitution on the known immunomodulatory activities of the indole core remains an area for future investigation.

Modulation of Complement Alternative Pathway

The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in various diseases. biochempeg.com The alternative pathway of the complement system is a key amplification loop for complement activation. biochempeg.com Recent research has identified indole derivatives as potential modulators of this pathway.

A patent has described piperidinyl-indole derivatives that act as inhibitors of complement factor B, a critical serine protease in the alternative pathway. google.com Another patent further supports the potential of certain heterocyclic compounds to modulate the activity of the complement alternative pathway. google.com Additionally, the natural product complestatin, also known as chloropeptin II, which contains an indole moiety, has been shown to inhibit the alternative pathway of the human complement system. rsc.org These findings suggest that the indole scaffold is a promising starting point for the development of novel inhibitors of the complement alternative pathway.

Other Biological Effects

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Indole derivatives, particularly those with electron-donating substituents like methoxy groups, are recognized for their antioxidant potential. rsc.orgnih.govcore.ac.ukacs.orgsci-hub.seacs.org

The antioxidant activity of various indole derivatives has been demonstrated through multiple in vitro assays. For instance, a series of novel hybrid indole-based caffeic acid amides were synthesized and evaluated for their free radical scavenging activity. nih.gov Several of these compounds exhibited excellent DPPH and ABTS radical scavenging activities, with some surpassing the standard antioxidant Trolox. nih.gov Similarly, certain indole-based melatonin derivatives have shown potent cytoprotective and antioxidant effects in neuronal cells. sci-hub.se Asymmetrical indole curcumin analogs have also been reported as moderate scavengers of DPPH radicals. nih.gov

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| Indole-based caffeic acid amide (3j) | DPPH | 50.98 ± 1.05 | nih.gov |

| Indole-based caffeic acid amide (3m) | DPPH | 67.64 ± 1.02 | nih.gov |

| Indole-based caffeic acid amide (3h) | DPPH | 86.77 ± 1.03 | nih.gov |

| Indole-based caffeic acid amide (3f) | ABTS | 14.48 ± 0.68 | nih.gov |

| Indole-based caffeic acid amide (3m) | ABTS | 14.92 ± 0.30 | nih.gov |

| Indole-based caffeic acid amide (3j) | ABTS | 19.49 ± 0.54 | nih.gov |

| Indole-based melatonin derivative (124b) | DCFH-DA | 37.0 ± 2.0 | sci-hub.se |

| Indole-based melatonin derivative (124a) | DCFH-DA | 38.3 ± 8.9 | sci-hub.se |

| Dimethoxyacridone derivative (4) | AChE | 9.25 | core.ac.uk |

This table is interactive. Click on the headers to sort the data.

Anti-Inflammatory Activity (e.g., COX-2, NF-κB pathways)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Indole derivatives have been extensively investigated for their anti-inflammatory properties. rsc.org Recent studies have shown that novel indole derivatives can modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways. nih.govmdpi.com

The inhibition of COX enzymes, particularly the inducible COX-2 isozyme, is a major target for anti-inflammatory drugs. Several indole derivatives have demonstrated significant COX inhibitory activity. For example, a series of substituted indole analogues were found to potently inhibit both COX-1 and COX-2, with one derivative showing a mechanism that involves initial COX-2 inhibition, leading to a decrease in the production of reactive oxygen species. tandfonline.com Furthermore, indole-based chalcones have been synthesized and shown to possess inhibitory activity against both COX-1 and COX-2, with specific IC50 values reported. sci-hub.se

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| Indole-based chalcone (2a) | COX-1 | 23.1 ± 0.6 | sci-hub.se |

| Indole-based chalcone (2b) | COX-1 | 24.2 ± 0.3 | sci-hub.se |

| Indole-based chalcone (2a) | COX-2 | 27.1 ± 2.3 | sci-hub.se |

| Substituted indole analogue (25) | COX-2 | Not specified, but potent | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Anticholinesterase Activity

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine, is a key therapeutic strategy. Numerous indole derivatives have been identified as potent anticholinesterase agents. jchr.org

A variety of structurally diverse indole derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. For instance, novel indole amines have shown acetylcholinesterase inhibition with IC50 values comparable to the standard drug galantamine. rsc.org Similarly, benzylpiperidine-linked diarylthiazoles containing an indole moiety have demonstrated significant anticholinesterase activity. acs.org Furthermore, derivatives of 4,6-dimethoxyindole, specifically 4,6-dimethoxyindole-7-thiosemicarbazones, have been shown to inhibit both AChE and BChE. jchr.org

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| Benzylpiperidine-Linked Diarylthiazole (44) | AChE | 0.30 ± 0.01 | acs.org |

| Indole amine (24) | AChE | 4.28 | rsc.org |

| Indole amine (25) | AChE | 4.66 | rsc.org |

| 4,6-Dimethoxyindole-based Azine derivative (12) | AChE | 6.11 | nih.gov |

| 4,6-Dimethoxyindole-based Azine derivative (8) | AChE | 7.31 | nih.gov |

| Coumaryl 1,3-selenazole (6b) | AChE | 56.01 | preprints.org |

| Coumaryl 1,3-selenazole (5c) | AChE | 99.76 | preprints.org |

| Benzylpiperidine-Linked Diarylthiazole (44) | BChE | 1.84 ± 0.03 | acs.org |

| Coumaryl 1,3-selenazole (6b) | BChE | 121.34 | preprints.org |

| Coumaryl 1,3-selenazole (5c) | BChE | 140.28 | preprints.org |

This table is interactive. Click on the headers to sort the data.

Sigma Receptor Ligand Activity (Sigma-1 and Sigma-2)nih.gov

Derivatives of this compound are part of a broader class of indole-based compounds that have been investigated for their interaction with sigma (σ) receptors, which are classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. nih.gov Research in this area has often focused on hybrid molecules that link an indole or a related heterocyclic core to a substituted amine moiety, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline or 5,6-dimethoxyisoindoline, via an alkyl chain. researchgate.netmdpi.com These structural combinations have yielded ligands with significant affinity and selectivity, particularly for the σ₂ receptor, which is a recognized target in cancer imaging and therapy due to its overexpression in proliferating tumor cells. mdpi.comnih.gov

The exploration of indole-based derivatives has revealed that specific substitutions on both the indole ring and the amine fragment are crucial for high-affinity binding to sigma receptors. acs.org The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, in particular, has been extensively utilized as a preferred component for developing selective σ₂ receptor ligands. nih.govupenn.edu Structure-activity relationship (SAR) studies have demonstrated that the dimethoxy groups on the tetrahydroisoquinoline ring are important for maintaining high affinity for the σ₂ binding site. nih.gov

In a concerted effort to develop brain-penetrant radioligands for neuroimaging, researchers have synthesized and evaluated a series of indole-based derivatives. researchgate.net Studies on these compounds, where a methoxy group was introduced at various positions on the indole ring, showed that these molecules retained nanomolar affinity for σ₂ receptors. researchgate.net For instance, compounds featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group linked to a methoxy-substituted indole ring displayed high subtype selectivity towards σ₂ receptors. researchgate.net This was in contrast to derivatives containing a 5,6-dimethoxyisoindoline moiety, which generally showed lower selectivity. researchgate.net

The length and nature of the linker connecting the indole nucleus and the amine pharmacophore also play a critical role in determining the binding profile. Previous studies indicated that a four-carbon chain between the two components often results in high σ₂ receptor affinity and selectivity. researchgate.net The strategic placement of substituents, such as a fluoroethoxy group on the indole ring, has been shown to potentially increase both σ₂ affinity and subtype selectivity. researchgate.net

Detailed in vitro radioligand binding assays have quantified the affinity of these compounds. For example, a series of derivatives with a methoxy group on the indole ring demonstrated σ₂ receptor binding affinities (Kᵢ) in the range of 4.40 to 9.46 nM and σ₁/σ₂ selectivity ratios ranging from 7 to 102. researchgate.net Another study on related structures identified 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, which showed a subnanomolar Kᵢ value for the σ₂ receptor (0.59 ± 0.02 nM) and a selectivity of 82-fold over the σ₁ receptor. mdpi.com

The research highlights a consistent theme: the combination of an indole scaffold with an electron-rich, conformationally restricted amine like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a highly effective strategy for creating potent and selective σ₂ receptor ligands. mdpi.com

| Compound Reference/Name | Structure | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₁/σ₂) | Source |

| Compound 2 | 1-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-4-methoxy-1H-indole | 309 ± 37 | 4.40 ± 0.30 | 70 | researchgate.net |

| Compound 3 | 1-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-5-methoxy-1H-indole | 961 ± 103 | 9.46 ± 0.55 | 102 | researchgate.net |

| Compound 4 | 1-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-6-methoxy-1H-indole | 382 ± 41 | 5.51 ± 0.38 | 69 | researchgate.net |

| Compound 5 | 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-4-methoxy-1H-indole | 36.8 ± 3.1 | 5.23 ± 0.36 | 7 | researchgate.net |

| Compound 6 | 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-5-methoxy-1H-indole | 60.5 ± 5.4 | 5.47 ± 0.31 | 11 | researchgate.net |

| Compound 7 | 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-6-methoxy-1H-indole | 63.8 ± 4.9 | 6.09 ± 0.42 | 10 | researchgate.net |

| (±)-7 / (±)-A03 | 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | mdpi.com |

| (±)-8 / (±)-A04 | 4-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-yl)phenol | 108 ± 35 | 4.92 ± 0.59 | 22 | mdpi.com |

| 9f | 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1431 ± 102 | 3.62 ± 0.28 | 395 | acs.org |

Structure-activity Relationship Sar Studies